molecular formula C8H10N2O6P2S B8762932 1-(Benzothiazol-2-yl-amino)methane-1,1-diphosphonic acid CAS No. 118054-16-3

1-(Benzothiazol-2-yl-amino)methane-1,1-diphosphonic acid

Cat. No. B8762932
M. Wt: 324.19 g/mol
InChI Key: WDRFJYZCRXWXDE-UHFFFAOYSA-N
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Patent
US05057505

Procedure details

4.36 g (10 mmol) of 1-(benzothiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester are heated in 40 ml of N hydrochloric acid at 110°-120° for 6 hours. In the course of the reaction, the product separates out in the form of a white precipitate. After cooling to room temperature, filtration is carried out and the product is washed with aqueous methanol. 3.09 g (95% of the theoretical yield) of 1-(benzothiazol-2-yl-amino)methane-1,1-diphosphonic acid of m.p. 290° (decomposition) are obtained.
Name
1-(benzothiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH:9]([NH:18][C:19]1[S:20][C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=1)[P:10]([O:15]CC)(=[O:14])[O:11]CC)(=[O:8])[O:5]CC)C.Cl>>[S:20]1[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=[C:19]1[NH:18][CH:9]([P:10]([OH:15])(=[O:11])[OH:14])[P:4]([OH:8])(=[O:3])[OH:5]

Inputs

Step One
Name
1-(benzothiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
Quantity
4.36 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(P(OCC)(=O)OCC)NC=1SC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the course of the reaction
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
the product is washed with aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC(P(O)(=O)O)P(O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.